molecular formula C17H12F4N2O2 B2495577 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1234342-17-6

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No. B2495577
CAS RN: 1234342-17-6
M. Wt: 352.289
InChI Key: MDPOZEOZGHIUTD-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, also known as DFP-10825, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole selectively inhibits the activity of CK1δ by binding to the ATP-binding pocket of the kinase. This binding leads to a conformational change in the kinase, which inhibits its activity. CK1δ plays a crucial role in regulating circadian rhythms by phosphorylating clock proteins, and inhibition of CK1δ by 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can lead to alterations in the circadian rhythm.
Biochemical and Physiological Effects:
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to have unique biochemical and physiological effects. Studies have shown that 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can alter the circadian rhythm by inhibiting CK1δ activity, leading to changes in the expression of clock genes. Additionally, 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ, making it a valuable tool for studying the molecular mechanisms underlying circadian rhythms. Additionally, 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to exhibit low toxicity, making it safe for use in lab experiments. However, 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole research. One potential direction is the development of more efficient synthesis methods for 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole. Additionally, further studies are needed to explore the potential therapeutic applications of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole in inflammatory diseases. Furthermore, the effects of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole on other biological processes, such as metabolism and cell cycle regulation, should be investigated to gain a better understanding of its potential applications in scientific research.

Synthesis Methods

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can be synthesized using various methods, including the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate and 4-fluoroaniline. Another method involves the reaction of 4-(difluoromethoxy)phenylhydrazine with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Both methods have been found to be effective in synthesizing 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole with high yields.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can selectively inhibit the activity of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms. This inhibition can lead to alterations in the circadian rhythm, making 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole a potential tool for studying the molecular mechanisms underlying circadian rhythms.

properties

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2/c18-16(19)24-12-5-1-10(2-6-12)14-9-15(23-22-14)11-3-7-13(8-4-11)25-17(20)21/h1-9,16-17H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPOZEOZGHIUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)OC(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

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